molecular formula C23H24O8 B1684655 Wortmannin CAS No. 19545-26-7

Wortmannin

Cat. No.: B1684655
CAS No.: 19545-26-7
M. Wt: 428.4 g/mol
InChI Key: QDLHCMPXEPAAMD-QAIWCSMKSA-N
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Mechanism of Action

Target of Action

Wortmannin is a steroid metabolite of the fungi Penicillium funiculosum and Talaromyces wortmannii . It acts as a non-specific, covalent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This compound has an in vitro inhibitory concentration (IC50) of around 5 nM, making it a more potent inhibitor than LY294002, another commonly used PI3K inhibitor .

Mode of Action

This compound interacts with its targets (PI3Ks) in a noncompetitive and irreversible manner . It inhibits PI3K activity by covalently binding to a specific residue in the ATP-binding pocket of the enzyme . This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway regulates key cellular processes such as proliferation, survival, and metabolism . By inhibiting PI3K, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . This compound also induces the accumulation of DNA double-strand breaks, potentially leading to cell death .

Pharmacokinetics

It is known that this compound shows poor pharmacokinetics and significant toxicities in vivo .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and promotion of cell death . It also impairs spatial learning abilities and has a detrimental influence on memory . At the cellular level, this compound treatment can lead to the accumulation of DNA double-strand breaks, which can induce cell death if left unrepaired .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the green alga Chara australis, this compound causes pronounced changes in the morphology of the trans-Golgi network (TGN), leading to the formation of charasomes, convoluted plasma membrane domains . This suggests that the cellular environment and specific cellular components can influence the action and efficacy of this compound . .

Safety and Hazards

When handling Wortmannin, it is recommended to wash face, hands, and any exposed skin thoroughly. It should not be eaten, drunk, or smoked when using this product. It should not get in eyes, on skin, or on clothing. Protective gloves, clothing, eye protection, and face protection should be worn. It should not be breathed in and should only be used outdoors or in a well-ventilated area .

Future Directions

Wortmannin has been used in research to inhibit DNA repair, receptor-mediated endocytosis, and cell proliferation . It has been reported that this compound treatment inhibits growth of tumors . Future studies may focus on the development of this compound pro-drugs to minimize systemic toxicity .

Biochemical Analysis

Biochemical Properties

Wortmannin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is a potent inhibitor of the PI3K family, which includes enzymes like DNA-PK and ATM . This compound has an in vitro inhibitory concentration (IC50) of around 5 nM, making it a more potent inhibitor than LY294002, another commonly used PI3K inhibitor . It displays a similar potency in vitro for the class I, II, and III PI3K members .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment has been shown to inhibit growth of tumors, inhibit proliferation, induce apoptosis, and promote cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the ATP site of important regulatory kinases such as PI-3 kinase and Polo-like kinase . It also inhibits other PI3K-related enzymes such as mTOR, DNA-PKcs, some phosphatidylinositol 4-kinases, myosin light chain kinase (MLCK) and mitogen-activated protein kinase (MAPK) at high concentrations .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the accumulation of DNA double-strand breaks (DSBs) in this compound-treated SCID cells was assessed using pulsed-field gel electrophoresis. The maximal accumulation was observed 4 hours after treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on myotubular myopathy animal models, animals were dosed once daily with this compound until the end point (defined as lack of movement, significant weight loss, or hindlimb paralysis) was reached .

Metabolic Pathways

This compound is involved in the phosphatidylinositol metabolic pathway . It is a specific inhibitor of the phosphatidylinositol 3-kinase (PI3K) family .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown that this compound causes the formation of “mixed compartments” consisting of multivesicular bodies (MVBs) and membranous tubules probably derived from the trans-Golgi network (TGN), and within these compartments MVBs fused into larger organelles .

Subcellular Localization

This compound is localized in the cytosol and membrane fractions of cells . It has been shown that insulin increases muscle membrane localization of AKT2, but not AKT1, and this compound is involved in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Wortmannin can be synthesized through various methods. One approach involves the conversion of L-ribose to a sugar derivative, followed by Ru-catalyzed cross metathesis to generate an unsaturated ester. This ester undergoes intramolecular [3+2] cycloaddition in the presence of hydroxylamine and chloramine-T to yield isooxazoline . Another method involves the total synthesis of this compound and viridin, which includes constructing the tetracyclic ring skeleton and the all-carbon quaternary center using intramolecular Heck reaction, Friedel-Crafts reaction, allyl migration, and MHAT radical reaction .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Penicillium funiculosum and Talaromyces wortmannii. The fungi are cultured in suitable media, and this compound is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: Wortmannin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit PI3Ks by forming a covalent bond with the enzyme’s active site, leading to irreversible inhibition .

Common Reagents and Conditions: Common reagents used in this compound synthesis and reactions include hydroxylamine, chloramine-T, and various catalysts such as ruthenium for cross metathesis . The reactions are typically carried out under controlled conditions to ensure high yield and purity.

Major Products Formed: The major products formed from this compound reactions include isooxazoline derivatives and other furanosteroid compounds . These products are often used in further research and development of PI3K inhibitors.

Properties

IUPAC Name

[(1R,3R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12-,13+,15+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLHCMPXEPAAMD-QAIWCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040642
Record name Wortmannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19545-26-7
Record name Wortmannin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19545-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wortmannin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wortmannin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Wortmannin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WORTMANNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVA4O219QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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